molecular formula C18H20N2O4S B2403881 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922036-65-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

Cat. No.: B2403881
CAS No.: 922036-65-5
M. Wt: 360.43
InChI Key: RBXYHXHRSXAXBX-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(2)25(22,23)19-13-6-8-16-14(10-13)18(21)20(4)15-9-12(3)5-7-17(15)24-16/h5-11,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXYHXHRSXAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its diverse biological properties. The presence of substituents such as dimethyl groups enhances its chemical reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₉H₂₀N₂O₄S
Molecular Weight340.4 g/mol
CAS Number922009-50-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Similar compounds have shown promise in targeting histone deacetylases (HDACs), which play a critical role in cancer progression and other disorders . The unique dibenzodiazepine framework may also contribute to neuroactive properties.

Anticancer Properties

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit anticancer properties. For instance, structural analogs have been identified as potential HDAC inhibitors, which are crucial for regulating gene expression in cancer cells .

Case Study: HDAC Inhibition
A study conducted on a related compound demonstrated significant inhibition of HDAC activity in vitro, leading to apoptosis in cancer cell lines. This suggests that this compound may share similar mechanisms .

Neuroactive Properties

The compound's structure suggests potential neuroactive effects. Compounds with similar frameworks have been evaluated for their ability to modulate neurotransmitter systems. For example, some dibenzo[b,f][1,4]oxazepines have shown affinity for serotonin receptors, which could implicate them in mood regulation and anxiety disorders .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance can provide insights into binding affinities and interaction dynamics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structure Unique Features
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; different substitutions
N-[1,3-dimethyl-2-oxo...StructureContains tetrahydropyridine; different bioactivity profile
3-(3-hydroxypropyl)...StructureHydroxypropyl substitution; distinct pharmacological properties

The combination of the oxazepine and dibenzodiazepine structures in this compound may lead to distinct biological activities not observed in other similar compounds.

Q & A

Q. What are the key synthetic pathways and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Critical steps include:

  • Cyclocondensation : Precursors like substituted 2-aminophenols react with carbonyl compounds under acidic conditions to form the oxazepine ring .
  • Sulfonamide coupling : Propane-2-sulfonamide is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring anhydrous solvents (e.g., DMF) and bases (e.g., NaH) .
  • Purification : Techniques like column chromatography or recrystallization are essential for isolating high-purity products (>95%) . Challenges include controlling regioselectivity during sulfonamide attachment and minimizing side reactions from the oxo group at position 11 .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 8,10) and detects tautomerism in the oxazepine ring .
  • HPLC : Quantifies purity and identifies byproducts using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the dibenzo system, sulfonamide orientation) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₂₀H₂₁N₂O₄S) .

Q. How does the sulfonamide group influence the compound’s physicochemical properties?

The propane-2-sulfonamide moiety:

  • Enhances water solubility via hydrogen bonding, though lipophilicity (logP ≈ 2.8) remains moderate due to the aromatic core .
  • Stabilizes the molecule through resonance with the oxazepine ring, as evidenced by DFT calculations .
  • Increases metabolic stability compared to non-sulfonamide analogs, as shown in microsomal assays (t₁/₂ > 120 min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?

Conflicting data (e.g., variable IC₅₀ values in kinase inhibition assays) arise from substituent effects:

  • Methyl groups at 8,10 : Improve target binding (e.g., EGFR inhibition) by reducing steric hindrance compared to bulkier substituents .
  • Sulfonamide vs. carboxamide : Sulfonamide derivatives show 3–5× higher potency in COX-2 inhibition due to stronger hydrogen bonding .
  • Oxo group at 11 : Essential for π-stacking interactions with receptor hydrophobic pockets, as confirmed by molecular docking . Methodology : Combine computational modeling (e.g., molecular dynamics) with parallel synthesis of analogs to systematically assess substituent contributions .

Q. What experimental strategies optimize solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use 10% DMSO/90% PEG 400 for intravenous administration (solubility > 5 mg/mL) .
  • Prodrug derivatization : Introduce phosphate esters at the sulfonamide nitrogen, increasing aqueous solubility by 10× .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≈ 150 nm) to enhance bioavailability (AUC increased by 2.5× in rodent models) .

Q. How can researchers elucidate the mechanism of enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations (Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition) .
  • X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., with human carbonic anhydrase IX) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles in cancer cell lines?

Discrepancies arise from:

  • Cell line variability : HepG2 (liver) shows higher sensitivity (IC₅₀ = 1.2 μM) than A549 (lung, IC₅₀ = 8.7 μM) due to differences in efflux pump expression .
  • Assay conditions : Pre-incubation time (24 vs. 48 hours) alters metabolite generation and potency .
  • Off-target effects : At >10 μM concentrations, the compound inhibits P-glycoprotein, confounding cytotoxicity readouts . Resolution : Standardize protocols (e.g., 48-hour MTT assays) and use isogenic cell lines to isolate target-specific effects .

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